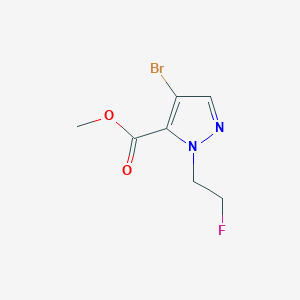![molecular formula C21H19FN6O2 B2712449 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide CAS No. 1251609-13-8](/img/structure/B2712449.png)
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research on triazolopyrimidines, including compounds structurally related to 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-phenylacetamide, has demonstrated a unique mechanism of action in cancer therapy. These compounds have been shown to promote tubulin polymerization in vitro without competing with paclitaxel binding, instead inhibiting the binding of vincas to tubulin. This mechanism suggests a unique therapeutic pathway for overcoming resistance attributed to several multidrug resistance transporter proteins. Selected compounds in this class have demonstrated significant tumor growth inhibition in various animal models when administered orally or intravenously, highlighting their potential as anticancer agents (Zhang et al., 2007).
Radiopharmaceutical Applications
Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , have been explored for their utility in imaging translocator proteins (18 kDa) using positron emission tomography (PET). The synthesis of these compounds involves a strategic incorporation of a fluorine atom, enabling labeling with fluorine-18. This development is particularly significant for in vivo imaging applications, offering a method to study various neurological and inflammatory conditions non-invasively. The automated synthesis process and the generation of these radioligands with high specificity and efficiency underscore their potential in clinical diagnostic applications (Dollé et al., 2008).
Antimicrobial Activity
Another area of interest is the antimicrobial potential of pyrimidine derivatives. Compounds synthesized from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine have been shown to yield chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which exhibited significant antibacterial activity. This suggests that derivatives of 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-phenylacetamide could be explored for similar antimicrobial applications, highlighting the compound's versatility beyond its anticancer potential (Solankee & Patel, 2004).
Mecanismo De Acción
Target of Action
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide, also known as 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes, often kinases, play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer .
Mode of Action
The interaction of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide with its target enzymes involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which is a critical step in the signaling cascade. As a result, the compound can effectively disrupt aberrant signaling pathways that are often upregulated in diseases like cancer .
Biochemical Pathways
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are crucial for cell survival, proliferation, and differentiation. By inhibiting key enzymes within these pathways, the compound can induce apoptosis and inhibit cell growth, making it a potential candidate for cancer therapy .
Pharmacokinetics
The pharmacokinetics of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These pharmacokinetic properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide include the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling. These effects result from the compound’s ability to inhibit key enzymes in critical signaling pathways, leading to the suppression of tumor growth and potential therapeutic benefits in cancer treatment .
Action Environment
The efficacy and stability of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability, while high temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its bioavailability and efficacy .
Propiedades
IUPAC Name |
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-13-8-9-16(11-17(13)22)25-20-23-14(2)10-18-26-27(21(30)28(18)20)12-19(29)24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCAZGSQKRFLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2712366.png)




![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)
![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)

![(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B2712382.png)




